Product packaging for 5-(Dimethylamino)-2-iodophenol(Cat. No.:CAS No. 39075-36-0)

5-(Dimethylamino)-2-iodophenol

Cat. No.: B8726503
CAS No.: 39075-36-0
M. Wt: 263.08 g/mol
InChI Key: RLCQKNOMVDSFAZ-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-iodophenol is a versatile aromatic building block valuable in synthetic organic chemistry. Its molecular structure incorporates two key functional groups: an electron-donating dimethylamino group and an iodine substituent on the phenol ring. This combination makes it a particularly useful precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental for constructing complex biaryl systems and other advanced molecular architectures. Researchers primarily utilize this compound in the synthesis of heterocyclic compounds, including benzofuran derivatives, which are structures of high interest in medicinal chemistry and materials science. The iodine atom, activated by the ortho-hydroxy group, facilitates efficient intramolecular cyclization and C-C bond formation. As a reagent, it is strictly for research applications in laboratory settings. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10INO B8726503 5-(Dimethylamino)-2-iodophenol CAS No. 39075-36-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39075-36-0

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

5-(dimethylamino)-2-iodophenol

InChI

InChI=1S/C8H10INO/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,1-2H3

InChI Key

RLCQKNOMVDSFAZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)I)O

Origin of Product

United States

Synthesis and Characterization of 5 Dimethylamino 2 Iodophenol

The synthesis of 5-(Dimethylamino)-2-iodophenol typically starts from the commercially available precursor, 3-(dimethylamino)phenol. The key transformation is the regioselective electrophilic iodination of the aromatic ring.

The directing effects of the substituents on the ring—the hydroxyl group (-OH) and the dimethylamino group (-N(CH3)2)—are crucial. Both are activating, ortho-, para-directing groups. The hydroxyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The dimethylamino group at position 3 also directs to positions 2, 4, and 6. The desired product requires iodination at the C2 position, which is ortho to the hydroxyl group and meta to the dimethylamino group. However, the C4 and C6 positions are also strongly activated, which can lead to the formation of a mixture of isomers.

A plausible synthetic route involves the direct iodination of 3-(dimethylamino)phenol using an iodinating agent such as iodine (I2) in the presence of an oxidizing agent, or N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile (B52724) or dichloromethane. Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to favor the desired mono-iodinated product.

Chemical Identifiers

Identifier Value
Systematic Name This compound
CAS Number 39075-36-0 chemsrc.combldpharm.com
Molecular Formula C₈H₁₀INO bldpharm.com

| Molecular Weight | 263.08 g/mol bldpharm.com |

Computed Physicochemical Properties Experimental data for this compound is not widely available in the literature. The following properties are based on computational predictions.

Property Predicted Value
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 23.5 Ų

| Exact Mass | 262.98071 Da |

Detailed Research Findings: Reactivity and Applications

Strategies for Phenol Iodination

The direct iodination of phenols is a fundamental transformation in organic synthesis. The position of the incoming iodine atom is heavily influenced by the electronic properties of the substituents already present on the aromatic ring. For the synthesis of this compound, the challenge lies in directing the iodine to the position ortho to the hydroxyl group and meta to the dimethylamino group.

Regioselective Iodination Techniques

Achieving regioselectivity in the iodination of substituted phenols is a well-studied area. The hydroxyl group is a powerful ortho, para-director, while the dimethylamino group is also strongly activating and ortho, para-directing. In a substrate like 3-(dimethylamino)phenol, the starting material for this compound, the combined directing effects would favor iodination at positions 2, 4, and 6.

Various reagent systems have been developed to control the regioselectivity of phenol iodination. asianpubs.org Common methods often employ molecular iodine (I₂) in conjunction with an oxidizing agent to generate a more electrophilic iodine species. asianpubs.org Reagents such as iodine monochloride (ICl), N-iodosuccinimide (NIS), and others have been used, but can sometimes lead to mixtures of products. asianpubs.orgscielo.br

For instance, the use of N-iodosuccinimide (NIS) with p-toluenesulfonic acid (p-TsOH) has been reported to achieve mild and highly regioselective monoiodination of phenols at room temperature. researchgate.net Another approach involves using a combination of trichloroisocyanuric acid and molecular iodine with wet silica (B1680970) gel, which provides a mild and heterogeneous system for direct iodination. scielo.br The choice of solvent and reaction conditions can also significantly influence the outcome.

The table below summarizes some common iodinating agents and their general applications in phenol chemistry.

Iodinating Reagent SystemGeneral Application/SelectivityReference
I₂ / Oxidizing Agent (e.g., H₂O₂, HIO₃)General iodination, can lack selectivity. asianpubs.orgchemicalbook.com asianpubs.orgchemicalbook.com
N-Iodosuccinimide (NIS)Mild iodination, often used for activated rings. researchgate.net researchgate.net
NIS / p-Toluenesulfonic Acid (p-TsOH)Promotes regioselective monoiodination. researchgate.net researchgate.net
Trichloroisocyanuric Acid / I₂ / Wet SiO₂Mild, heterogeneous conditions for direct iodination. scielo.br scielo.br
Amine-Iodine ComplexesCan be used in water, offering good to excellent yields. researchgate.net researchgate.net
Silver Salts (e.g., Ag₂SO₄) / I₂Can influence regioselectivity, but may require optimization. nih.gov nih.gov

Application of Hypervalent Iodine Reagents in Phenol Functionalization

Hypervalent iodine reagents have emerged as powerful and often environmentally benign tools in organic synthesis. acs.orgorganic-chemistry.org These compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA) and iodosylbenzene, can act as oxidants to facilitate electrophilic iodination. wikipedia.orgresearchgate.net They can mediate a variety of transformations on phenolic substrates, including oxidation to quinones or the formation of iodonium (B1229267) ylides. wikipedia.org

In the context of iodination, hypervalent iodine(III) reagents can be used to generate a reactive "I+" synthon from a simple iodide source like ammonium (B1175870) iodide. researchgate.net This method allows for controlled mono- or di-iodination of phenols under mild conditions. researchgate.net The reactivity and selectivity can be tuned by the specific hypervalent iodine reagent used and the reaction conditions. acs.orgwikipedia.org For example, an oxidative procedure using iodosylbenzene and ammonium iodide has been developed for the electrophilic iodination of phenols with high yields and short reaction times. researchgate.net

Palladium-Catalyzed Iodination Approaches

Palladium catalysis offers a distinct approach to C-H functionalization, including iodination. These methods often proceed through a different mechanism than traditional electrophilic aromatic substitution and can provide unique regioselectivity. Palladium(II)-catalyzed C-H iodination of phenol derivatives has been reported, utilizing an aryl iodide as the iodinating reagent. sioc-journal.cn This strategy can exhibit excellent site-selectivity and functional group tolerance. sioc-journal.cn

Another palladium-catalyzed method involves the use of cyclic hypervalent iodine reagents for the ortho-C-H iodination of phenylcarbamates, which can then be converted to the corresponding iodophenols. nih.gov This approach demonstrates high regioselectivity through a weak coordination strategy. nih.gov While direct palladium-catalyzed iodination of 3-(dimethylamino)phenol at the 2-position is not explicitly detailed in the provided context, these methodologies highlight the potential for developing such a targeted synthesis.

Introduction of Dimethylamino Functionality

The introduction of a dimethylamino group onto a phenolic ring is another critical step in the synthesis of the target compound. This can be achieved either before or after the iodination step.

Amination Reactions in Phenolic Systems

Direct amination of phenols can be challenging. However, related transformations on functionalized phenols are well-established. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are powerful methods for forming C-N bonds. wikipedia.org While typically used with aryl halides, variations for the amination of phenol derivatives exist.

A more direct route to aminophenols can involve the reduction of a corresponding nitrophenol. For the synthesis of this compound, this would entail starting with 2-iodo-5-nitrophenol, followed by reduction of the nitro group and subsequent dimethylation of the resulting amino group.

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of phenolic systems, this can be applied through a domino hydrogenation-reductive amination process. unisi.it Phenols can be hydrogenated to the corresponding cyclohexanones, which then undergo in-situ reductive amination with an amine. unisi.itcsic.es Catalysts such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) are often employed. csic.esresearchgate.net This one-pot procedure provides a sustainable route to substituted cyclohexylamines. unisi.it

For the synthesis of an aromatic compound like this compound, a direct reductive amination on the phenol itself is not the typical pathway. However, a related strategy involves the Mannich reaction. The Mannich reaction of a phenol with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), introduces an aminomethyl group onto the ring. rsc.org For example, p-iodophenol can undergo a Mannich reaction with formaldehyde and dimethylamine to yield 2-((dimethylamino)methyl)-4-iodophenol. rsc.org While this introduces a dimethylaminomethyl group rather than a direct dimethylamino substituent, it represents a key method for aminating phenolic rings.

The table below provides a summary of methods for introducing amino functionalities in phenolic systems.

MethodDescriptionStarting Material ExampleProduct TypeReference
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling of an aryl halide/triflate with an amine.Aryl halideAryl amine wikipedia.org
Nitro Group ReductionReduction of a nitro group to an amine, often using metal catalysts (e.g., Pd/C, SnCl₂).NitrophenolAminophenolN/A
Reductive Amination of PhenolsDomino hydrogenation of the phenol to a cyclohexanone (B45756) followed by reductive amination.PhenolCyclohexylamine unisi.itcsic.es
Mannich ReactionCondensation of a phenol with formaldehyde and a secondary amine.PhenolAminomethylated phenol rsc.org

Convergent and Divergent Synthesis Pathways to this compound

The strategic construction of complex molecules like this compound can be approached through either convergent or divergent synthetic plans. A convergent synthesis involves the independent preparation of two or more complex fragments that are later joined to form the target molecule. This approach is often efficient for building complex structures. In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to yield a variety of structurally related compounds.

For the synthesis of substituted phenols, a divergent approach is common. For instance, starting from a readily available precursor like 3-(N,N-dimethylamino)phenol, various functionalization reactions can be applied to introduce different substituents at specific positions. The synthesis of 3-(N,N-dimethylamino)phenol itself can be achieved by reacting resorcinol (B1680541) with an aqueous solution of dimethylamine at elevated temperatures (160–210 °C). google.compatsnap.com This common intermediate could then diverge into various substituted products through subsequent reactions.

A hypothetical divergent synthesis starting from 3-aminophenol (B1664112) could also be envisioned. Sequential N,N-dimethylation followed by regioselective iodination would yield the target compound. Alternatively, initial iodination of 3-aminophenol followed by N,N-dimethylation represents another divergent path, though the reaction conditions and regioselectivity would need careful control at each step.

Convergent strategies for this specific target are less common but could theoretically involve the coupling of smaller, functionalized building blocks. For example, a strategy might involve the construction of the aromatic ring from acyclic precursors in a manner that installs the required functional groups in the correct positions, a method that has been used for other polysubstituted phenols. acs.org

Sequential Functionalization Approaches

Sequential functionalization is the most direct and frequently employed strategy for synthesizing molecules like this compound. This approach involves the stepwise introduction of functional groups onto an aromatic scaffold. The most logical precursor for this strategy is 3-(N,N-dimethylamino)phenol. The synthesis involves the regioselective iodination of this starting material.

The hydroxyl (-OH) and dimethylamino (-NMe₂) groups are both strongly activating, ortho-, para-directing groups. This electronic guidance favors the introduction of an electrophile, such as an iodine cation equivalent, at positions 2, 4, and 6. The challenge lies in controlling the regioselectivity to favor iodination at the C-2 position, which is ortho to the hydroxyl group and meta to the dimethylamino group.

Various iodinating reagents and conditions can be employed to achieve this transformation. Reagents like N-Iodosuccinimide (NIS), iodine monochloride (ICl), or a combination of an iodide salt (like KI or NaI) with an oxidant are commonly used. researchgate.net For instance, a method for the regioselective iodination of phenols using a polymer-supported 4-(dimethylamino)pyridine (DMAP) catalyst with triphenylphosphine (B44618) and iodine has been reported, offering high yields and chemoselectivity. ias.ac.in Another green iodinating reagent, N-Iodo-4-N,N-Dimethylaminopyridinium Iodide, has been shown to be effective for the regioselective mono- and di-iodination of phenols and anilines in water. researchgate.netresearchgate.net

The table below outlines a plausible sequential synthesis for this compound based on the direct iodination of 3-(N,N-dimethylamino)phenol.

StepStarting MaterialReagent(s)ProductTypical Conditions
1ResorcinolDimethylamine aqueous solution3-(N,N-Dimethylamino)phenol160–210 °C, Autoclave google.compatsnap.com
23-(N,N-Dimethylamino)phenolIodinating Agent (e.g., NIS, I₂)This compoundSolvent (e.g., CH₃CN, DMF), Catalyst (if needed)

An alternative sequential approach involves the functionalization of a different precursor. For example, a process for synthesizing 3-Chloro-5-(dimethylamino)phenol starts with 3-chloro-N,N-dimethylaniline, which undergoes iridium-catalyzed borylation followed by oxidation. google.com A similar C-H activation/functionalization strategy could potentially be adapted for the synthesis of the iodo-analogue.

One-Pot Synthetic Procedures

While a specific one-pot synthesis for this compound is not prominently described, related procedures for other substituted phenols and their derivatives are well-documented. For instance, one-pot methods are frequently used to synthesize benzofurans, which often start from 2-iodophenols. These reactions typically involve a tandem or cascade sequence, such as a Sonogashira coupling followed by a cyclization. tandfonline.comresearchgate.netkoreascience.krresearchgate.netresearchgate.net In these cases, a substituted 2-iodophenol (B132878), like this compound, would serve as a key reactant.

The table below details a representative one-pot reaction where a substituted 2-iodophenol is used to generate a more complex heterocyclic structure.

Reaction TypeStarting MaterialsReagents/CatalystProductKey Features
Tandem Sonogashira Coupling/Cyclization2-Iodophenol, Terminal AlkynePd catalyst, Cu(I) cocatalyst, Base2-Substituted Benzofuran (B130515)Efficient C-C and C-O bond formation in a single pot researchgate.net
Cascade ReactionSubstituted 2-Iodophenol, Sugar AlkynePd/Cu catalyst system2-Benzofuranyl C-glycosideHigh structural diversity and efficiency tandfonline.comresearchgate.net

These examples highlight the utility of 2-iodophenol motifs in one-pot transformations. A hypothetical one-pot synthesis of this compound could be designed to proceed via sequential functionalization in a single vessel. For example, one could envision the N,N-dimethylation of 3-aminophenol followed by in-situ iodination, or the amination of a suitably protected 5-amino-2-iodophenol (B13120073) precursor. However, controlling the selectivity and compatibility of reagents in such a multi-step, one-pot sequence would be a significant synthetic challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and environment of individual atoms.

Elucidation of Proton (¹H) NMR Signatures

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the aromatic protons and the dimethylamino group protons.

The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. For similar substituted phenols, these signals can be found in the range of δ 6.5-7.5 ppm. For instance, in a related compound, 2-((dimethylamino)methyl)-4-iodophenol, the aromatic protons appear at δ 6.59 (d, 1H), 7.23 (d, 1H), and 7.41 (dd, 1H). rsc.org The protons of the dimethylamino group (-N(CH₃)₂) characteristically appear as a singlet in the upfield region, typically around δ 2.3-3.0 ppm. rsc.orgresearchgate.net For example, the dimethylamino protons in 2-((dimethylamino)methyl)-4-iodophenol are observed at δ 2.30 (s, 6H). rsc.org The phenolic hydroxyl (-OH) proton signal can vary in its chemical shift and may appear as a broad singlet.

A representative, though not identical, compound, 2-((dimethylamino)methyl)-3-iodophenol, shows aromatic protons in a multiplet between δ 6.78-7.45 ppm and the dimethylamino singlet at δ 2.38 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH6.5 - 7.5Multiplet
Dimethylamino (N(CH₃)₂)2.3 - 3.0Singlet
Phenolic OHVariableBroad Singlet

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom.

For this compound, the aromatic carbons will exhibit signals in the downfield region, typically between δ 110 and 160 ppm. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift in the lower end of this range, around 90-100 ppm, due to the heavy atom effect. The carbon attached to the hydroxyl group (C-OH) and the carbon bonded to the dimethylamino group (C-N) will be significantly deshielded and appear further downfield. In a related structure, 2-((dimethylamino)methyl)-3-iodophenol, the aromatic carbons appear at δ 98.95, 116.80, 123.55, 129.88, and 158.42 ppm. rsc.org The carbon atoms of the dimethylamino group will produce a signal in the upfield region, generally between δ 40-50 ppm. mdpi.com For 2-((dimethylamino)methyl)-3-iodophenol, this peak is at δ 44.15 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-I90 - 100
Aromatic CH110 - 130
Aromatic C-N145 - 155
Aromatic C-OH150 - 160
Dimethylamino (N(CH₃)₂)40 - 50

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic ring and the methyl groups of the dimethylamino substituent would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the dimethylamino group is typically observed around 1250-1350 cm⁻¹. The C-I stretching vibration is expected at lower frequencies, generally in the range of 500-600 cm⁻¹. For a similar compound, 2-((dimethylamino)methyl)-3-iodophenol, characteristic IR peaks are observed at 3585 cm⁻¹ (O-H) and in the fingerprint region for other functional groups. rsc.org

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Phenolic O-H3200 - 3600Stretching (broad)
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H (in N(CH₃)₂)2850 - 2960Stretching
Aromatic C=C1450 - 1600Stretching
C-N1250 - 1350Stretching
C-I500 - 600Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene (B151609) ring. Phenols typically show two absorption bands in the UV region, one around 210 nm and another, more intense band, around 270 nm. The presence of the dimethylamino group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity. The iodine substituent may also influence the absorption spectrum. For related phenolic compounds, UV-Vis absorption maxima are observed in the 270-300 nm range.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound (C₈H₁₀INO). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. For example, the HRMS of the related 2-((dimethylamino)methyl)-3-iodophenol showed a calculated m/z of 278.0042 for [M+H]⁺, with a found value of 278.0037. rsc.org

The fragmentation pattern would likely involve the loss of a methyl group (M⁺ - 15) from the dimethylamino group, and potentially the loss of the iodine atom. Cleavage of the C-C bonds adjacent to the carbonyl group is a major fragmentation pathway for ketones, and similar alpha-cleavage next to the heteroatoms (oxygen and nitrogen) can be expected for this molecule. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

As of the current literature available, a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. While the synthesis and use of this compound and structurally similar molecules are documented, the specific crystallographic data, including unit cell parameters, space group, and precise atomic coordinates, remain undetermined.

X-ray crystallography is the definitive method for establishing the three-dimensional structure of a molecule in the solid state. Such an analysis for this compound would provide invaluable and precise information regarding its molecular geometry, including critical bond lengths and angles. For instance, it would definitively determine the C-I, C-O, and C-N bond distances and the planarity of the phenyl ring with respect to the dimethylamino and hydroxyl substituents.

Furthermore, crystallographic analysis would reveal the intermolecular interactions that govern the crystal packing. Key interactions expected for this molecule would include hydrogen bonding, likely involving the phenolic hydroxyl group as a donor and the nitrogen of the dimethylamino group or the oxygen of the hydroxyl group of an adjacent molecule as an acceptor. The presence and nature of any halogen bonding involving the iodine atom would also be of significant interest. These non-covalent interactions dictate the supramolecular assembly and are crucial for understanding the material's physical properties.

In related and more complex structures containing the 2-iodophenol or dimethylamino-phenyl moieties, X-ray diffraction has been successfully used to elucidate detailed structural features. For example, studies on various Schiff base derivatives and coordination complexes have confirmed the expected geometries and provided insight into their hydrogen and halogen bonding patterns. researchgate.netmdpi.comresearchgate.net

Should crystallographic data for this compound become available, it would be presented in standard tabular formats as shown below for illustrative purposes.

Illustrative Crystallographic Data Table for this compound (Note: Data is hypothetical as no published structure is available.)

Parameter Value
Crystal System Not Available
Space Group Not Available
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available
Z Not Available

Illustrative Table of Selected Bond Lengths and Angles (Note: Data is hypothetical as no published structure is available.)

Bond Length (Å) Angle Angle (°)
C-I Not Available C(1)-C(2)-I Not Available
C-O Not Available C(4)-C(5)-N Not Available
C-N Not Available C(5)-N-C(Me1) Not Available

The determination of this crystal structure would be a valuable contribution to the field, providing a fundamental reference point for computational models and aiding in the rational design of new functional materials based on this scaffold.

Reaction Mechanisms and Reactivity Studies Involving 5 Dimethylamino 2 Iodophenol

Role of the Iodine Substituent in Electrophilic and Nucleophilic Reactions

The iodine atom at the C2 position is a key handle for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. Its large atomic size and the relatively weak carbon-iodine (C-I) bond make it an excellent leaving group in such processes.

The C-I bond in 5-(Dimethylamino)-2-iodophenol is the most reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the initial oxidative addition step to a Pd(0) catalyst, allowing for milder reaction conditions. libretexts.org

The Sonogashira coupling , which forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, is a prominent reaction for substrates like this compound. walisongo.ac.idsilicycle.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. walisongo.ac.id However, direct Sonogashira coupling with 2-iodophenols can sometimes be inefficient. The presence of the free hydroxyl group can lead to side reactions or interfere with the catalytic cycle. nih.gov A common strategy to circumvent this is the protection of the hydroxyl group prior to the coupling reaction. nih.gov

Table 1: Typical Conditions for Sonogashira Coupling of Aryl Iodides
ParameterConditionPurpose
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Provides the active Pd(0) species for the catalytic cycle.
Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of a copper acetylide intermediate.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as a solvent and neutralizes the HI formed during the reaction.
Solvent Amine base, THF, DMFSolubilizes reactants and reagents.
Temperature Room Temperature to 80 °CAffects reaction rate; milder conditions are possible with iodides.

The Heck reaction is another powerful palladium-catalyzed transformation that couples aryl halides with alkenes. mdpi.comnih.gov The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.org The reaction is typically performed in a polar aprotic solvent like DMF or NMP in the presence of a base. researchgate.net The high reactivity of the C-I bond in this compound makes it a suitable substrate for such transformations, enabling the introduction of vinyl groups onto the aromatic ring.

Table 2: General Conditions for Heck Reaction of Aryl Iodides
ParameterConditionPurpose
Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Source of the active Pd(0) catalyst.
Ligand Triphenylphosphine (B44618) (PPh₃), Tri-o-tolylphosphineStabilizes the palladium catalyst. Ligand-free conditions are also possible.
Base K₂CO₃, Et₃N, NaOAcNeutralizes the HX generated in the catalytic cycle.
Solvent DMF, NMP, Acetonitrile (B52724)Polar aprotic solvents are commonly used to facilitate the reaction.
Temperature 80 °C to 140 °CHigher temperatures are often required to drive the reaction to completion.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.org

In the case of this compound, there are two potential directing groups: the dimethylamino group and the phenolic hydroxyl group. However, the hydroxyl group possesses a highly acidic proton (pKa ≈ 10). cramnow.com Strong organolithium bases will preferentially deprotonate the most acidic site in the molecule before any C-H activation occurs. Therefore, the initial reaction with n-butyllithium would be an acid-base reaction to form a lithium phenoxide.

This newly formed lithium phenoxide is itself a very powerful DMG. The coordination of the organolithium reagent to the phenoxide oxygen would then direct a second equivalent of the base to deprotonate one of the ortho positions. The available ortho positions to the phenoxide are C2 (substituted with iodine) and C6. Deprotonation at C6 is favored, leading to a dilithiated intermediate that can be trapped with various electrophiles to introduce a new substituent at the C6 position. The dimethylamino group, being a weaker DMG than the lithium phenoxide, would have a lesser influence on the regioselectivity of the metalation.

Influence of the Dimethylamino Group on Aromatic Reactivity

The tertiary amine functionality significantly influences the electronic properties and basicity of the molecule.

The dimethylamino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions. It donates electron density to the aromatic ring through a strong resonance effect (+M effect), which greatly stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. masterorganicchemistry.com This activation effect is much stronger than the deactivating inductive effect (-I effect) of the electronegative nitrogen atom.

The directing influence of the substituents on the ring determines the regioselectivity of EAS reactions.

-NMe₂ group: Strongly activating, ortho, para-director.

-OH group: Strongly activating, ortho, para-director.

-I group: Weakly deactivating, ortho, para-director.

In this compound, the powerful activating and directing effects of the hydroxyl and dimethylamino groups dominate. The -OH group directs electrophiles to positions C2 (blocked by iodine) and C6. The -NMe₂ group directs to positions C4 and C6. Both strong activating groups reinforce the directing of an incoming electrophile to the C6 position. The C4 position is also activated, but to a lesser extent. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur predominantly at the C6 position.

The this compound molecule is amphoteric, meaning it can act as both an acid and a base. The phenolic hydroxyl group is acidic, while the lone pair of electrons on the nitrogen atom of the dimethylamino group imparts basic properties.

The acidity of the phenolic proton can be estimated from the pKa of phenol (B47542), which is approximately 9.9. cramnow.com The basicity of the dimethylamino group can be assessed by the pKa of its conjugate acid. For N,N-dimethylaniline, the pKa(H) is approximately 5.1. Substituents on the ring will modulate these values slightly, but they provide a good estimate.

This leads to the following protonation equilibria in an aqueous medium:

In strongly acidic solution (pH < 5): The dimethylamino group will be protonated to form a cationic species, -NH(CH₃)₂⁺.

In neutral to mildly acidic solution (pH 5-9): The molecule will exist predominantly in its neutral, zwitterionic form.

In strongly basic solution (pH > 10): The phenolic proton will be removed to form a phenoxide anion.

The protonation state of the molecule is crucial as it significantly alters the electronic effects of the substituents and, consequently, the reactivity of the aromatic ring. For instance, protonation of the amino group converts it from a strong activating group into a strong deactivating group, which would dramatically reduce the rate of electrophilic aromatic substitution.

Theoretical and Computational Chemistry Studies of 5 Dimethylamino 2 Iodophenol

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate calculation of molecular properties. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. Ab initio methods, while typically more computationally intensive, derive their results from first principles without empirical parameters. These calculations are fundamental to understanding the geometric, electronic, and vibrational properties of 5-(Dimethylamino)-2-iodophenol.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Conformational analysis is essential for flexible molecules, exploring various spatial arrangements (conformers) that arise from the rotation around single bonds. nih.gov In the case of this compound, key rotations would occur around the C-O bond of the hydroxyl group and the C-N bond of the dimethylamino group. By calculating the energy of different conformers, the global minimum energy structure can be identified, which represents the most populated conformation of the molecule. arxiv.org The results from such calculations provide a detailed picture of the molecule's preferred shape.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound Note: The following data is representative of typical results from DFT calculations for similar aromatic compounds and serves as an illustrative example.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)C-I2.105
C-O1.368
O-H0.965
C-N1.380
N-CH₃1.454
Bond Angles (°)C-C-I119.8
C-C-O121.5
C-O-H109.2
C-N-C118.5

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.commdpi.com A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen and oxygen atoms of the substituents, reflecting their electron-donating nature. The LUMO is likely distributed over the aromatic ring's anti-bonding π-orbitals. Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), reveals the partial atomic charges on each atom, identifying electron-rich and electron-deficient centers within the molecule.

Table 2: Calculated Electronic Properties of this compound Note: This table presents illustrative values typical for substituted phenols.

ParameterValue (eV)
HOMO Energy (EHOMO)-5.85
LUMO Energy (ELUMO)-1.20
HOMO-LUMO Energy Gap (ΔE)4.65

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations determine the frequencies corresponding to the fundamental modes of vibration, such as stretching, bending, and torsional motions of atoms. A key validation of a calculated optimized geometry is the absence of any imaginary frequencies, which confirms that the structure is a true energy minimum. mdpi.com

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to provide better agreement with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. dntb.gov.ua This comparison helps in the assignment of vibrational bands observed in experimental spectra.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: Calculated values are hypothetical and representative of scaled quantum chemical predictions.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H StretchPhenolic -OH35503500-3600
C-H StretchAromatic C-H30803050-3150
C-H StretchAliphatic C-H (in N(CH₃)₂)29502850-2970
C=C StretchAromatic Ring1610, 15001450-1620
C-N StretchAryl-N13451310-1360
C-O StretchAryl-O12301200-1260
C-I StretchAryl-I530500-600

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, which is determined by the combination of its nuclei (positive charge) and electrons (negative charge).

The map is color-coded to indicate different potential regions:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show strong negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen of the dimethylamino group, due to their lone pairs of electrons. A region of positive potential (blue) is expected around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor. The iodine atom may exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures, such as bonds (BD), lone pairs (LP), and core orbitals (CR). joaquinbarroso.comq-chem.com This method is particularly useful for studying intramolecular and intermolecular interactions by quantifying the delocalization of electron density between filled donor NBOs and empty acceptor NBOs. taylorandfrancis.com

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). A higher E(2) value signifies a more intense interaction. taylorandfrancis.com For this compound, significant interactions would include the delocalization of lone pair electrons from the oxygen (LP(O)) and nitrogen (LP(N)) atoms into the antibonding π* orbitals of the aromatic ring. This hyperconjugation contributes to the stability of the molecule and influences its electronic properties.

Table 4: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound Note: This table shows hypothetical NBO analysis results to demonstrate the type of interactions expected.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Nπ(Carom-Carom)45.8
LP(2) Oπ(Carom-Carom)20.5
π(Carom-Carom)π*(Carom-Carom)18.2

Fukui Functions for Predicting Reactive Sites

Fukui functions are reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule for different types of chemical reactions. harbinengineeringjournal.com They measure the change in electron density at a specific point when an electron is added to or removed from the system.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance). The site with the highest value of f+(r) is the most likely to be attacked by a nucleophile.

f-(r): For electrophilic attack (electron donation). The site with the highest value of f-(r) is the most susceptible to attack by an electrophile.

f0(r): For radical attack.

By calculating these indices for each atom in this compound, one can predict which parts of the molecule are most likely to participate in chemical reactions. For instance, the nitrogen and oxygen atoms, along with certain carbon atoms in the ring activated by the electron-donating groups, are expected to have high f- values, marking them as primary sites for electrophilic attack. Conversely, regions susceptible to nucleophilic attack can be identified by high f+ values. researchgate.net

Thermodynamics of Reactions Involving this compound

There is a lack of published research on the thermodynamics of reactions specifically involving this compound. Therefore, no data on reaction enthalpies, entropies, or Gibbs free energies for reactions such as its synthesis, decomposition, or participation in other chemical transformations can be provided.

In general, the thermodynamic properties of a reaction involving a substituted phenol like this compound would be influenced by the electronic and steric effects of its functional groups—the dimethylamino, iodo, and hydroxyl groups. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate these properties. Such a study would involve geometry optimization of reactants, products, and transition states to determine their electronic energies. From these, thermodynamic parameters could be derived. However, such a study for this compound has not been reported in the available scientific literature.

Supramolecular Interactions in Solution and Solid State

Detailed experimental or computational studies on the supramolecular interactions of this compound are not present in the current body of scientific literature. A prerequisite for a thorough analysis of solid-state interactions is the determination of the compound's crystal structure through techniques like X-ray crystallography. As of the latest available data, the crystal structure of this compound has not been reported. In the absence of this fundamental data, any discussion of its specific supramolecular chemistry remains speculative.

The following subsections outline the types of interactions that would be anticipated for this molecule based on its functional groups.

Hydrogen Bonding Networks

The this compound molecule contains a hydroxyl group (-OH) which can act as a hydrogen bond donor, and the oxygen and nitrogen atoms which can act as hydrogen bond acceptors. In a crystalline solid, it would be expected to form hydrogen bonds. The nature and pattern of these bonds would depend on the steric and electronic influences of the bulky iodine and dimethylamino groups. Without crystallographic data, the specific hydrogen bonding network, including bond distances and angles, cannot be determined.

Aromatic π-π Stacking Interactions

Aromatic rings, such as the one in this compound, can engage in π-π stacking interactions. These non-covalent interactions contribute to the stabilization of crystal structures. The geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) is influenced by the substituents on the aromatic ring. The electron-donating dimethylamino group and the electron-withdrawing (by induction) and polarizable iodine atom would modulate the electrostatic potential of the aromatic ring, thereby influencing the nature and strength of any π-π stacking. Quantitative analysis of these interactions would require either experimental crystal structure data or specific computational modeling, neither of which is currently available.

Lone Pair-π Interactions

The iodine and nitrogen atoms in this compound possess lone pairs of electrons. These lone pairs could potentially participate in lone pair-π interactions with the aromatic rings of neighboring molecules. Such interactions involve the donation of electron density from the lone pair to the electron-deficient π-system of an adjacent ring. The strength and geometry of these interactions are subtle and would require high-level computational analysis or precise crystallographic data for confirmation and characterization. No such studies have been published for this compound.

Applications of 5 Dimethylamino 2 Iodophenol As a Chemical Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The reactivity of the functional groups in 5-(Dimethylamino)-2-iodophenol makes it a suitable starting material for the construction of various heterocyclic systems, which are integral to many biologically active compounds.

Benzofurans and indoles are prominent heterocyclic scaffolds found in numerous natural products and synthetic pharmaceuticals. The synthesis of benzofuran (B130515) derivatives often involves the intramolecular cyclization of appropriately substituted phenols. Although direct examples using this compound are not prevalent in the provided search results, its phenolic hydroxyl group and the ortho-iodo substituent are ideal functionalities for palladium-catalyzed intramolecular cyclization reactions with alkynes to form the furan (B31954) ring.

Similarly, indole (B1671886) synthesis can be achieved through various strategies, many of which involve the formation of a pyrrole (B145914) ring fused to a benzene (B151609) ring. The amino functionality, after potential modification, and the iodine atom on the this compound ring could participate in reactions like the Larock indole synthesis, which involves the palladium-catalyzed coupling of an o-iodoaniline with an alkyne.

Table 1: Synthetic Routes to Benzofuran and Indole Derivatives

HeterocycleGeneral Synthetic StrategyPotential Role of this compound
Benzofuran Palladium-catalyzed intramolecular cyclization of an o-iodophenol with an alkyne.Can act as the o-iodophenol component after coupling a suitable alkyne to another position.
Indole Larock Indole Synthesis: Palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne.The dimethylamino group can be a precursor to the required amino group for the cyclization.
Indole Fischer Indole Synthesis: Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.The dimethylamino group could be converted to a hydrazine (B178648) moiety.

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products with significant biological activities. The synthesis of the chromone (B188151) scaffold can be achieved through several methods, including those starting from phenols. This compound could serve as a precursor where the phenolic hydroxyl group participates in the formation of the pyranone ring.

Benzodiazepines are a well-known class of psychoactive drugs and are synthesized through various routes, often involving the condensation of an o-phenylenediamine (B120857) with a ketone or another suitable carbonyl compound. While this compound does not directly contain the o-phenylenediamine moiety, its functional groups can be chemically transformed to generate the necessary precursors for benzodiazepine (B76468) synthesis.

Role in Advanced Materials Development

The electronic properties endowed by the dimethylamino group and the potential for further functionalization make this compound a candidate for the synthesis of advanced materials.

Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic molecules that emit light when an electric current is applied. The efficiency and color of the emitted light are highly dependent on the chemical structure of the organic materials used. The triphenylamine (B166846) unit is a common building block for hole-transporting materials in OLEDs. The dimethylamino group in this compound is a key feature of many electron-donating molecules used in OLED materials.

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. The synthesis of liquid crystalline materials often involves the assembly of rigid molecular cores with flexible side chains. The aromatic ring of this compound can serve as a component of the rigid core in the synthesis of such materials.

The dimethylamino group is a strong auxochrome, which can enhance and modify the color of a chromophore. This makes this compound a potential intermediate in the synthesis of various dyes.

Chemosensors are molecules designed to detect the presence of specific chemical species. The design of chemosensors often involves a signaling unit (fluorophore or chromophore) and a recognition unit. The phenolic and amino groups of this compound can act as binding sites for analytes, and the aromatic ring can be part of a fluorescent or colorimetric signaling system.

Applications in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a versatile building block for the construction of more complex molecules. The presence of three distinct functional groups allows for a high degree of synthetic flexibility. The iodo group is particularly useful as it can be readily replaced by a variety of other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the introduction of diverse substituents at the 2-position, leading to a wide array of derivatives with potential applications in pharmaceuticals and materials science.

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound itself are not extensively documented, its structural motifs are integral to the synthesis of various heterocyclic compounds through catalytic processes. The presence of the iodo and hydroxyl groups on the benzene ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications of 2-iodophenols, the parent class of compounds to which this compound belongs, is in the synthesis of benzofurans. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a key strategy in this context. In a typical reaction, a 2-iodophenol (B132878) derivative can be coupled with an alkyne. This is often followed by an intramolecular cyclization to form the benzofuran ring system. The dimethylamino group at the 5-position can significantly influence the electronic properties of the aromatic ring, potentially affecting the reactivity and yield of such catalytic transformations.

The synthesis of various substituted benzofurans often proceeds through multi-step sequences where a substituted phenol (B47542) is a key starting material. For instance, the synthesis of ethyl 5-aminobenzofuran-2-carboxylate has been achieved starting from 2-hydroxy-5-nitrobenzaldehyde, highlighting the importance of functionalized phenols in constructing the benzofuran core. While this specific example does not use this compound directly, it underscores the principle of utilizing substituted phenols in the synthesis of bioactive heterocyclic compounds.

Furthermore, the amino functionality, in this case, a dimethylamino group, is a common feature in many biologically active molecules and functional materials. The synthesis of 5-aminobenzofuran derivatives has been explored through various synthetic routes, including the Smiles rearrangement of hydroxybenzofurans. The presence of the dimethylamino group in this compound offers a direct route to incorporating this important functional group into target molecules from the outset, avoiding additional synthetic steps for its introduction.

Design and Synthesis of Functional Molecular Probes

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of functional molecular probes. The dimethylamino group is a well-known electron-donating group that can act as part of a fluorophore system, contributing to the molecule's photophysical properties. The phenol and iodo functionalities provide convenient handles for further chemical modification and conjugation to other molecules.

While specific examples detailing the direct use of this compound in the synthesis of fluorescent probes are not prevalent in the readily available literature, the broader class of aminophenols and their derivatives are widely used in the construction of fluorescent dyes. The amino group can serve as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light, often leading to a bathochromic (red) shift in the absorption and emission spectra.

The development of fluorescent probes often involves the strategic combination of a fluorophore, a recognition element for a specific analyte, and a linker. The phenolic hydroxyl group and the iodine atom of this compound offer versatile points for the attachment of such recognition elements or for linking to biomolecules. For example, the hydroxyl group can be etherified or esterified, while the iodine atom can be replaced through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functionalities.

The synthesis of complex fluorescent compounds often involves building upon a core aromatic structure. The principles of fluorescent dye design suggest that a molecule with the electronic characteristics of this compound could be a valuable intermediate in the synthesis of novel probes for various applications in biological imaging and sensing.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-(Dimethylamino)-2-iodophenol, and how can competing side reactions be minimized?

A1. The synthesis typically involves iodination of 5-(dimethylamino)phenol derivatives. A common method employs iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to regioselectively introduce iodine at the ortho position. Competing para-substitution can occur if stoichiometry or reaction time is not optimized. Monitoring reaction progress via thin-layer chromatography (TLC) and quenching excess iodine with sodium thiosulfate reduces side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (reported 65–75%).

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

A2. Essential characterization includes:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm dimethylamino (–N(CH₃)₂) resonance at δ ~2.8–3.2 ppm (¹H) and iodine’s deshielding effect on adjacent carbons.
    • FT-IR : Detect O–H stretch (~3300 cm⁻¹) and C–I bond (~500 cm⁻¹).
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ at m/z 293.03 (C₈H₁₀INO₂).
  • HPLC : Use a C18 column with UV detection (λ = 280 nm) to assess purity >95% .

Advanced Research Questions

Q. Q3. How do solvent polarity and pH influence the photophysical properties of this compound?

A3. The dimethylamino group acts as an electron donor, while iodine introduces heavy-atom effects, enhancing intersystem crossing. Solvent polarity shifts emission maxima:

Solventλem (nm)Quantum Yield (Φ)
Hexane4200.12
AcCN4500.08
H₂O4650.03
Lower Φ in polar solvents arises from increased non-radiative decay. Adjusting pH (e.g., buffered solutions) can protonate the phenolic –OH, altering electronic transitions. Fluorescence quenching studies with halides (e.g., Cl⁻) reveal dynamic Stern-Volmer behavior .

Q. Q4. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

A4. Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model iodine’s leaving-group propensity. Key parameters:

  • Electrostatic potential maps : Identify nucleophilic attack sites.
  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer in Suzuki-Miyaura couplings.
    Experimental validation using Pd(PPh₃)₄ as a catalyst shows aryl-iodine bonds undergo oxidative addition at 80°C in DMF, with yields >80% when electron-deficient boronic acids are used .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound?

A5. Discrepancies in antimicrobial or anticancer assays often stem from:

  • Variability in assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation time, or solvent (DMSO vs. ethanol).
  • Redox interference : The phenolic group may act as a pro-oxidant in MTT assays, producing false positives. Validate results with complementary assays (e.g., ATP-based viability tests) .
  • Impurity profiles : Trace metal residues (e.g., Pd from synthesis) can confound results. ICP-MS analysis is recommended .

Methodological Guidance

Q. Q6. What strategies mitigate degradation during long-term storage of this compound?

A6. Degradation via hydrolysis or light-induced C–I cleavage is minimized by:

  • Storage : In amber vials under argon at –20°C.
  • Stabilizers : Add 0.1% (w/v) BHT (butylated hydroxytoluene) to inhibit oxidation.
  • Purity checks : Quarterly HPLC analysis to detect degradation products (e.g., 5-(dimethylamino)phenol) .

Q. Q7. How should researchers design dose-response studies for this compound in cellular models?

A7. Follow FINER criteria (Feasible, Novel, Ethical, Relevant):

  • Dose range : Start with IC₅₀ values from pilot studies (typical range: 1–100 µM).
  • Controls : Include vehicle (e.g., 0.1% DMSO) and positive controls (e.g., cisplatin for cytotoxicity).
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (n ≥ 3 biological replicates). Pre-register protocols to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.